Lipophilicity Enhancement via 2-Methyl Substitution: 2-Methyl-tetrahydro-pyran-4-OL vs. Tetrahydropyran-4-ol
2-Methyl-tetrahydro-pyran-4-OL exhibits significantly higher lipophilicity compared to the unsubstituted parent tetrahydropyran-4-ol. The calculated logP (XLogP3) for 2-Methyl-tetrahydro-pyran-4-OL is 0.55 [1], whereas tetrahydropyran-4-ol has an estimated logP of -0.44 . This represents a difference of approximately 0.99 log units, corresponding to a nearly 10-fold increase in octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.55 (estimated 0.4-0.55) |
| Comparator Or Baseline | Tetrahydropyran-4-ol, logP = -0.44 (estimated) |
| Quantified Difference | ΔlogP = +0.99 (10-fold increase in partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm and estimation methods; reported in vendor technical datasheets |
Why This Matters
Higher logP indicates enhanced membrane permeability and better solubility in organic phases, directly impacting bioavailability and extraction efficiency in pharmaceutical and fragrance applications.
- [1] ChemSrc. (2017). 2-Methyl-tetrahydro-2H-pyran-4-ol (CAS 89791-47-9). Available at: https://m.chemsrc.com/en/cas/89791-47-9_1106632.html (Accessed: 18 April 2026) View Source
